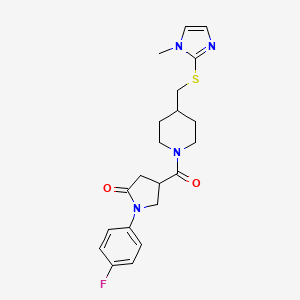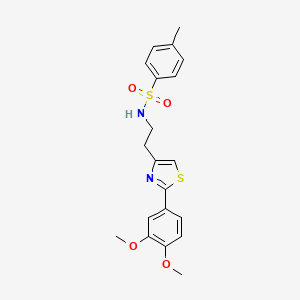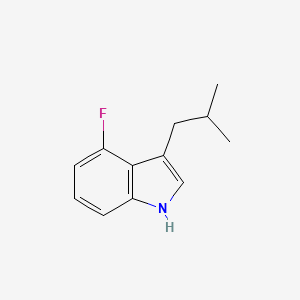
4-Fluoro-3-isobutyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-isobutyl-1H-indole is a chemical compound with the molecular formula C12H14FN. It is not intended for human or veterinary use and is typically used for research purposes. This compound has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives like 4-Fluoro-3-isobutyl-1H-indole often involves catalytic protodeboronation of pinacol boronic esters . This process uses a radical approach and is paired with a Matteson–CH2–homologation . Other methods include the use of reagents such as 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-isobutyl-1H-indole consists of a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes the compound aromatic in nature . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Wissenschaftliche Forschungsanwendungen
Pharmacology: Antiviral Agents
Indole derivatives, including those with substitutions like 4-Fluoro-3-isobutyl-1H-indole, have been studied for their antiviral properties. Compounds structurally related to 4-Fluoro-3-isobutyl-1H-indole have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . This suggests potential for 4-Fluoro-3-isobutyl-1H-indole to be developed into antiviral medication after thorough research and clinical trials.
Chemical Synthesis: Cycloaddition Reactions
Indoles are key substrates in cycloaddition reactions, which are cornerstone methods in organic synthesis for constructing complex heterocyclic frameworks . 4-Fluoro-3-isobutyl-1H-indole could serve as a building block in such reactions, leading to the creation of new molecules with potential pharmaceutical applications.
Biological Research: Signal Molecule Studies
Indole and its derivatives are known to act as signaling molecules in both bacterial and plant communication systems. Research into 4-Fluoro-3-isobutyl-1H-indole could provide insights into its role in these biological processes, potentially leading to the development of new ways to manipulate these signals for beneficial outcomes .
Medical Diagnostics: Biomarker Development
The structural features of indole derivatives make them suitable for binding to multiple receptors, which is valuable in the development of diagnostic biomarkers . 4-Fluoro-3-isobutyl-1H-indole could be used to create contrast agents or diagnostic tools for various diseases, given its potential high-affinity binding properties.
Environmental Science: Green Chemistry
Indole-based reactions are considered green chemistry due to their atom-economical nature . The use of 4-Fluoro-3-isobutyl-1H-indole in such reactions could contribute to more sustainable practices in chemical manufacturing, reducing waste and environmental impact.
Industrial Applications: Biotechnological Production
Indoles have applications in flavor and fragrance industries, and their derivatives can be used as natural colorants or bioactive compounds with therapeutic potential . Biotechnological production methods involving 4-Fluoro-3-isobutyl-1H-indole could lead to more environmentally friendly and cost-effective industrial processes.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that 4-Fluoro-3-isobutyl-1H-indole may also interact with various receptors, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Fluoro-3-isobutyl-1H-indole may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
4-fluoro-3-(2-methylpropyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)6-9-7-14-11-5-3-4-10(13)12(9)11/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDUCJMAKIQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-isobutyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

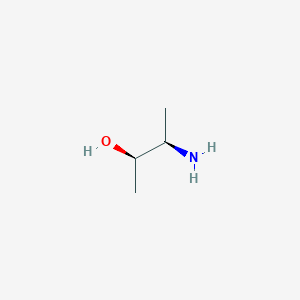
![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(3-chloroph enyl)carboxamide](/img/structure/B2881527.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2881529.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid](/img/structure/B2881530.png)
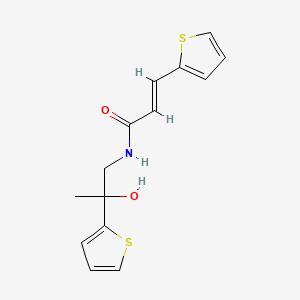
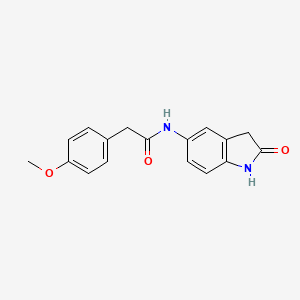

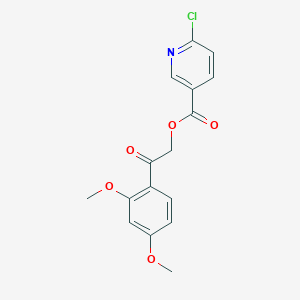
![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2881544.png)
